Haloxyfop-etotyl

Description

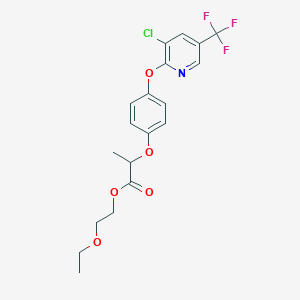

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJLZGZLQLAQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058492 | |

| Record name | Haloxyfop-etotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87237-48-7 | |

| Record name | Haloxyfop-ethoxyethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87237-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-etotyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087237487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-etotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haloxyfop-(2-ethoxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-ETOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94XN1YLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Mechanism of Action of Haloxyfop on Acetyl-CoA Carboxylase

Abstract

Haloxyfop, a prominent member of the aryloxyphenoxypropionate (APP) class of herbicides, provides highly selective and effective post-emergence control of grass weeds in a multitude of broadleaf crops. Its efficacy is rooted in the potent and specific inhibition of a single, vital enzyme: Acetyl-CoA Carboxylase (ACCase). This guide delineates the intricate molecular mechanism of this interaction, beginning with the metabolic activation of the pro-herbicide haloxyfop-etotyl, detailing the kinetic and structural basis of ACCase inhibition, explaining the molecular underpinnings of its graminicidal selectivity, and exploring the evolution of resistance mechanisms. Furthermore, this document furnishes detailed, field-proven experimental protocols for the characterization of ACCase inhibition and the molecular detection of target-site resistance, providing a robust framework for researchers in agrochemistry and drug discovery.

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) is a critical biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[1][2] This two-step reaction involves the ATP-dependent carboxylation of a biotin prosthetic group, followed by the transfer of the carboxyl group from biotin to acetyl-CoA, yielding malonyl-CoA. Malonyl-CoA is the essential building block for the synthesis of all fatty acids, which are fundamental to the formation of cell membranes, signaling molecules, and energy storage.

The profound selectivity of haloxyfop is not due to the function of ACCase itself, but rather its structural isoform, which differs fundamentally between grasses and most other organisms.

-

Homomeric (Eukaryotic) ACCase: Found in the cytoplasm of all grass species (family Poaceae), this is a large (≈500 kDa), multifunctional homodimer.[3] Each identical subunit contains all three catalytic domains: Biotin Carboxylase (BC), Biotin Carboxyl Carrier Protein (BCCP), and Carboxyltransferase (CT).[4] This isoform is the primary target of haloxyfop and is highly sensitive to inhibition.

-

Heteromeric (Prokaryotic) ACCase: Predominantly located in the plastids of most plants (including all dicots or broadleaf plants), this form is a multi-subunit complex.[5] The BC, BCCP, and CT functions are carried out by separate, non-covalently associated protein subunits.[5][6] This structural divergence renders the heteromeric ACCase naturally insensitive to APP herbicides like haloxyfop.[7][8]

The existence of these two distinct isoforms is the cornerstone of haloxyfop's ability to control grass weeds within broadleaf crops.

Bioactivation: From Prodrug to Potent Inhibitor

Haloxyfop is typically formulated and applied as an ester, such as haloxyfop-etotyl or haloxyfop-methyl.[9][10][11] These ester forms are pro-herbicides, possessing greater lipophilicity which enhances their ability to penetrate the waxy cuticle of the plant leaf.[9] Once absorbed into the plant, ubiquitous esterase enzymes rapidly hydrolyze the ester linkage, releasing the biologically active free acid, haloxyfop.[11]

This bioactivation is a critical first step. Furthermore, the chemistry of haloxyfop includes a chiral center, resulting in two stereoisomers (R and S). Herbicidal activity resides almost exclusively in the R-enantiomer, which is the form that effectively binds to and inhibits ACCase.[1][11]

The Core Inhibitory Mechanism

The active haloxyfop acid is a highly potent, reversible inhibitor of the homomeric ACCase found in grasses.[12] Extensive kinetic and structural studies have revealed that it does not compete directly with the substrates (acetyl-CoA, ATP, or bicarbonate) but rather binds to a distinct allosteric site.

Kinetic Profile: Kinetic analysis demonstrates that haloxyfop and other APP herbicides are noncompetitive inhibitors with respect to acetyl-CoA, MgATP, and bicarbonate.[12] This indicates that the inhibitor binds to a site on the enzyme that is separate from the active sites for these substrates, effectively locking the enzyme in an inactive state regardless of substrate concentration.

Structural Basis of Inhibition: Crystallographic studies of the yeast ACCase CT domain, a functional homolog to the plant enzyme, in complex with APP herbicides like diclofop and haloxyfop have been illuminating.[4][13] These studies confirm that the herbicide binds at the interface between the two subunits of the CT domain dimer.[4][13] This binding event physically obstructs the conformational changes necessary for the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting catalysis.

The ultimate biochemical consequence is the cessation of malonyl-CoA production. This immediately halts de novo fatty acid synthesis, depriving the plant of essential lipids required for cell membrane integrity and the creation of new cells at meristematic growing points.[8][14][15] This leads to the characteristic symptoms of growth arrest, chlorosis of new leaves, and eventual necrosis of the growing points, often referred to as "deadheart".[14]

The Challenge of Herbicide Resistance

The persistent use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. Understanding the molecular basis of this resistance is paramount for developing effective management strategies and next-generation inhibitors. Resistance primarily falls into two categories.

A. Target-Site Resistance (TSR) This is the most common and well-characterized mechanism. It involves specific point mutations in the nuclear gene encoding the homomeric ACCase enzyme, specifically within the CT domain.[16] These single nucleotide polymorphisms (SNPs) result in amino acid substitutions that diminish the binding affinity of haloxyfop to its target site, rendering the enzyme less sensitive to inhibition. While numerous mutations have been identified, several key substitutions are consistently implicated in conferring high levels of resistance.[17]

Table 1: Common ACCase Gene Mutations Conferring Target-Site Resistance

| Codon Position | Amino Acid Substitution | Herbicide Groups Affected | Relative Resistance Level |

| 1781 | Isoleucine → Leucine (Ile-1781-Leu) | FOPs, DIMs, DEN | High |

| 2027 | Tryptophan → Cysteine (Trp-2027-Cys) | FOPs | Moderate to High |

| 2041 | Isoleucine → Asparagine (Ile-2041-Asn) | FOPs, DIMs | High |

| 2078 | Aspartate → Glycine (Asp-2078-Gly) | FOPs | Very High |

| 2096 | Glycine → Alanine (Gly-2096-Ala) | FOPs | Moderate |

Note: Resistance levels can vary by weed species and specific herbicide.

B. Non-Target-Site Resistance (NTSR) NTSR involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration.[9] The most significant NTSR mechanism is enhanced metabolic detoxification, where the plant upregulates enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), that modify and detoxify the haloxyfop acid before it can inhibit ACCase.[4] Other NTSR mechanisms can include reduced herbicide uptake or impaired translocation.

Key Experimental Protocols

For any laboratory engaged in herbicide research or resistance monitoring, two core workflows are essential. The following protocols are presented as self-validating systems, where the results of the biochemical assay can be directly correlated with the genetic sequence.

Protocol 1: In Vitro ACCase Inhibition Assay (Radiometric)

Objective: To quantify the inhibitory activity of haloxyfop against ACCase extracted from different plant biotypes and determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Causality and Rationale: This assay directly measures the interaction between the herbicide and its target enzyme, isolated from other cellular processes. A significant shift (e.g., >10-fold increase) in the IC₅₀ value for a resistant biotype compared to a susceptible standard is strong evidence of target-site insensitivity.

Methodology:

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh, young leaf tissue from susceptible and potentially resistant plants.

-

Flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, 1 mM PMSF, and 2% w/v PVPP).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Precipitate the ACCase from the supernatant by adding ammonium sulfate to 40% saturation. Stir gently on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C. Resuspend the pellet in a minimal volume (0.5-1 mL) of desalting buffer (extraction buffer without PVPP).

-

Desalt the enzyme preparation using a Sephadex G-25 column (e.g., PD-10) equilibrated with desalting buffer.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Inhibition Assay:

-

Prepare a range of haloxyfop acid concentrations (e.g., 0.01 µM to 100 µM) in the assay buffer.

-

In a microcentrifuge tube, set up the reaction mixture:

-

50 µL Assay Buffer (100 mM HEPES-KOH pH 8.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

-

10 µL ATP solution (to a final concentration of 1 mM)

-

10 µL Acetyl-CoA solution (to a final concentration of 0.2 mM)

-

10 µL Herbicide dilution (or solvent control)

-

10 µL Enzyme extract (5-15 µg of protein)

-

-

Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of NaH¹⁴CO₃ (Sodium Bicarbonate, ¹⁴C-labeled, to a final concentration of 5 mM, specific activity ~50 mCi/mmol).

-

Incubate for 10-15 minutes at 30°C.

-

Stop the reaction by adding 20 µL of 6 M HCl. This acidifies the solution and evaporates any unreacted ¹⁴CO₂.

-

Dry the samples completely in a fume hood or using a centrifugal evaporator.

-

Resuspend the dried pellet in 1 mL of scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each herbicide concentration relative to the solvent control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Molecular Detection of Target-Site Resistance Mutations

Objective: To amplify and sequence the CT domain-encoding region of the ACCase gene to identify known mutations conferring resistance.

Causality and Rationale: This method provides definitive genetic evidence for target-site resistance. Identifying a specific mutation (e.g., Ile-1781-Leu) confirms the molecular basis of resistance observed in the biochemical assay and can predict cross-resistance patterns to other ACCase inhibitors.

Methodology:

-

Genomic DNA Extraction:

-

Extract high-quality genomic DNA from the same plant material used for the enzyme assay using a commercial plant DNA extraction kit or a CTAB-based method.

-

-

PCR Amplification:

-

Design degenerate primers flanking the conserved regions of the ACCase gene that encompass the known resistance mutation sites (e.g., codons 1781, 2027, 2041, 2078, 2096). Primer design should be based on alignments of known grass ACCase sequences.

-

Perform a standard PCR reaction using a high-fidelity DNA polymerase.

-

Example PCR cycle: 95°C for 3 min; 35 cycles of [95°C for 30s, 55-60°C (gradient) for 30s, 72°C for 1-2 min]; final extension at 72°C for 5 min.

-

-

Verify the PCR product size and purity via agarose gel electrophoresis.

-

-

Sequencing and Analysis:

-

Purify the PCR product using a commercial kit.

-

Send the purified product for bidirectional Sanger sequencing using the same forward and reverse PCR primers.

-

Assemble and align the resulting sequences using bioinformatics software (e.g., Geneious, MEGA, or SnapGene).

-

Compare the consensus sequence from the resistant biotype to that of a known susceptible biotype to identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes.

-

Conclusion and Future Perspectives

The inhibitory action of haloxyfop on ACCase is a well-defined and elegant example of targeted molecular design. Its success hinges on the exploitation of a key structural difference between the homomeric ACCase of grasses and the heteromeric isoform in broadleaf plants. While this mechanism has provided decades of effective weed control, the rise of target-site and non-target-site resistance presents a continuous challenge. Future research must focus on the structural biology of resistant ACCase variants to guide the design of novel inhibitors capable of overcoming these mutations. Concurrently, a deeper understanding of NTSR pathways, particularly metabolic detoxification, is essential for developing synergistic chemical approaches and integrated weed management strategies that can preserve the utility of this critical class of herbicides.

References

- Takano, H., Beffa, R., Dayan, F. E., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Science, 65, 444-451. [Link not available]

- Beckie, H. J., & Tardif, F. J. (2012). Herbicide cross-resistance in weeds. Pest Management Science, 68(8), 1105-1115. A review on the crystal structure of the carboxyltransferase (CT) domain of yeast ACCase in complex with herbicides. [Link not available]

-

Principles of Weed Control. (n.d.). 15.6 Herbicides that Inhibit ACCase. Pressbooks. Retrieved from [Link]

-

Li, Y., et al. (2020). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 25(21), 5036. [Link]

-

Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science, 70(9), 1405-17. [Link]

-

Singh, S., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science, 14. [Link]

- Burton, J. D., Gronwald, J. W., Somers, D. A., et al. (1987). Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim. Plant Physiology, 85(3), 850-854. [Link not available]

-

University of California-Davis. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]

-

University of California-Davis. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. An overview of ACCase inhibitors and their injury symptoms. [Link]

-

National Center for Biotechnology Information. (n.d.). Haloxyfop-etotyl. PubChem Compound Database. CID=91743. [Link]

-

Rendina, A. R., et al. (1988). Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. Archives of Biochemistry and Biophysics, 265(1), 219-225. [Link]

-

Burton, J. D., Gronwald, J. W., Somers, D. A., et al. (1987). Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim. Plant Physiology, 85(3), 850-854. [Link]

- ResearchGate. (n.d.). ACCase-inhibiting herbicides applied for the bioassay. [Link not available]

-

Fernandez-Morena, J. P., et al. (2021). Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain. Frontiers in Plant Science, 12. [Link]

-

Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Bioscience, Biotechnology, and Biochemistry, 68(6), 1175-1184. [Link]

-

Zhang, H., et al. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop. Proceedings of the National Academy of Sciences, 101(16), 5910-5915. [Link]

- Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology, 137(2), 796-806. [Link not available]

- Plant Growth Regulator. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market... [Link not available]

- Genfarm. (n.d.). Haloxyfop 520 Herbicide. [Link not available]

-

Food and Agriculture Organization of the United Nations. (2009). Haloxyfop. FAO Plant Production and Protection Papers. [Link]

-

Wikipedia. (n.d.). Acetyl-CoA carboxylase. [Link]

- El-Demerdash, A., & El-Fattah, A. A. (2015). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Environmental & Analytical Toxicology, 5(5). [Link not available]

- ResearchGate. (n.d.). Plant Acetyl-CoA Carboxylase: The Homomeric Form and the Heteromeric Form. [Link not available]

- Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link not available]

-

Wang, Y., et al. (2023). Bioinformatics Identification and Expression Analysis of Acetyl-CoA Carboxylase Reveal Its Role in Isoflavone Accumulation during Soybean Seed Development. International Journal of Molecular Sciences, 24(13), 10899. [Link]

-

Proteopedia. (2023). Acetyl-CoA carboxylase. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Acetyl-CoA carboxylase - Proteopedia, life in 3D [proteopedia.org]

- 7. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. scielo.br [scielo.br]

- 10. Haloxyfop-etotyl | C19H19ClF3NO5 | CID 91743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 15. file.sdiarticle3.com [file.sdiarticle3.com]

- 16. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]

- 17. Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (R)-Haloxyfop: A Technical Guide for Advanced Practitioners

Abstract

This technical guide provides an in-depth exploration of the stereospecific synthesis of the herbicidally active R-enantiomer of Haloxyfop, a prominent member of the aryloxyphenoxypropionate (AOPP) class of herbicides. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the prevalent synthetic strategies, the mechanistic underpinnings of these approaches, and detailed experimental protocols. A comparative analysis of key methodologies, including chiral pool synthesis and biocatalytic routes, is presented to inform the selection of the most appropriate synthetic strategy based on efficiency, stereoselectivity, and scalability.

Introduction: The Significance of Chirality in Haloxyfop's Herbicidal Activity

Haloxyfop is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[2] The herbicidal activity of Haloxyfop is almost exclusively attributed to its R-enantiomer, with the S-enantiomer being largely inactive.[3] Consequently, the development of stereospecific synthetic routes to produce the enantiomerically pure (R)-Haloxyfop, often formulated as its methyl ester (Haloxyfop-R-methyl), is of significant commercial and environmental importance. The use of the pure R-enantiomer allows for a reduction in the application rate by half compared to the racemic mixture, thereby minimizing the environmental footprint and reducing costs.

This guide will delve into the primary strategies for achieving the stereospecific synthesis of (R)-Haloxyfop, with a focus on methods that ensure high enantiomeric purity.

Key Synthetic Strategies for (R)-Haloxyfop

The stereospecific synthesis of (R)-Haloxyfop hinges on the enantioselective formation of the chiral center in the 2-aryloxyphenoxypropionic acid core. Two principal strategies have emerged as effective for this purpose:

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature to introduce the desired stereochemistry.

-

Biocatalysis: This method employs enzymes to catalyze key stereoselective transformations, offering high selectivity under mild reaction conditions.

Chiral Pool Synthesis: A Robust and Scalable Approach

A widely employed industrial method for the synthesis of (R)-Haloxyfop-R-methyl relies on a chiral pool approach, starting from L-lactic acid. This strategy involves the preparation of a chiral electrophile, which is then coupled with a phenoxy-pyridine intermediate. The key steps are outlined below.

Synthetic Pathway:

The overall synthesis can be conceptually divided into the preparation of two key intermediates followed by their coupling.

Figure 1: Chiral pool synthesis pathway for (R)-Haloxyfop.

Mechanistic Insight: The Williamson Ether Synthesis

The crucial coupling step between the chiral propionate derivative and the phenoxy-pyridine intermediate is a classic Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom bearing the sulfonyloxy leaving group. A key feature of the SN2 reaction is the inversion of stereochemistry at the chiral center.[7] Therefore, starting with an S-configured electrophile yields the desired R-configured product.

Figure 2: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of (R)-Haloxyfop-methyl

The following protocol is adapted from a representative industrial synthesis methodology.[8]

Step 1: Synthesis of Ethyl S-(-)-2-(p-toluenesulfonyloxy)propionate

-

To a solution of L-ethyl lactate (1 mol) in a suitable solvent, add triethylamine (1.2 mol) and a catalytic amount of a phase-transfer catalyst.

-

Cool the mixture to 0°C and slowly add p-toluenesulfonyl chloride (1 mol).

-

Maintain the reaction at 0°C for 5 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product to yield Ethyl S-(-)-2-(p-toluenesulfonyloxy)propionate.

Step 2: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine

-

In a reaction vessel, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1 mol) and hydroquinone (1.2 mol) in a polar aprotic solvent.

-

Add a suitable base (e.g., potassium carbonate) and heat the mixture under an inert atmosphere.

-

Monitor the reaction for completion and then cool to room temperature.

-

Isolate and purify the intermediate product.

Step 3: Synthesis of (R)-Haloxyfop-methyl

-

Combine 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine (1 mol) and Ethyl S-(-)-2-(p-toluenesulfonyloxy)propionate (1.2 mol) in a suitable solvent.

-

Add a base (e.g., potassium carbonate) and heat the reaction mixture.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

The resulting (R)-Haloxyfop-ethyl ester can be transesterified to the methyl ester if desired.

Biocatalytic Synthesis of the Chiral Intermediate (R)-2-(4-hydroxyphenoxy)propionic acid

An alternative and environmentally benign approach to obtaining the key chiral intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), is through enzymatic hydroxylation. Fungal peroxygenases have shown promise in this regard.[9]

Enzymatic Reaction:

The extracellular heme-thiolate peroxygenase from the fungus Agrocybe aegerita can catalyze the H₂O₂-dependent regioselective hydroxylation of 2-phenoxypropionic acid to produce (R)-HPPA.[9]

Figure 3: Biocatalytic hydroxylation to form (R)-HPPA.

Experimental Protocol: Biocatalytic Synthesis of (R)-HPPA

The following is a general protocol based on published research.[10]

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Add the substrate, 2-phenoxypropionic acid, to the buffer.

-

Introduce the purified Agrocybe aegerita peroxygenase to the reaction mixture.

-

Initiate the reaction by the controlled addition of hydrogen peroxide (H₂O₂).

-

Maintain the reaction at a controlled temperature (e.g., room temperature) with stirring.

-

Monitor the formation of (R)-HPPA using a suitable analytical technique (e.g., HPLC).

-

Upon completion, stop the reaction and extract the product.

-

Purify the (R)-HPPA.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for (R)-Haloxyfop depends on several factors, including scalability, cost, and desired enantiomeric purity.

| Parameter | Chiral Pool Synthesis | Biocatalytic Synthesis of Intermediate |

| Starting Material | L-lactic acid | 2-Phenoxypropionic acid |

| Stereocontrol | Inversion of configuration in SN2 reaction | Enantioselective enzymatic hydroxylation |

| Reported Yield | High (e.g., 72.4% for R-HPPA from L-lactic acid)[8] | Moderate (variable depending on enzyme activity and conditions) |

| Enantiomeric Excess (ee) | High (e.g., 97.9% for R-HPPA)[8] | Moderate (e.g., 60% ee for R-HPPA)[9] |

| Reaction Conditions | Often requires elevated temperatures and organic solvents | Mild (aqueous buffer, room temperature) |

| Scalability | Well-established for industrial scale | Potentially scalable, but may require enzyme optimization and large-scale fermentation |

| Environmental Impact | Use of organic solvents and reagents | Generally considered "greener" due to aqueous media and biodegradable catalyst |

Conclusion and Future Perspectives

The stereospecific synthesis of (R)-Haloxyfop is a well-established process, with the chiral pool approach from L-lactic acid being a dominant industrial method. This route offers high yields and excellent enantioselectivity, benefiting from the principles of SN2 reactions with inversion of configuration.

Biocatalytic methods, particularly the use of fungal peroxygenases for the synthesis of the key chiral intermediate (R)-HPPA, represent a promising green alternative. While currently demonstrating lower enantiomeric excess compared to the chemical routes, advances in enzyme engineering and process optimization could enhance the efficiency and selectivity of this approach, making it a more competitive option in the future.

Further research into novel chiral catalysts, such as chiral phase-transfer catalysts or metal-salen complexes, could open new avenues for the asymmetric synthesis of aryloxyphenoxypropionate herbicides. The development of such catalytic systems could offer alternative stereoselective pathways with high atom economy and reduced reliance on chiral pool starting materials.

References

-

Tan, C. (2009). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Journal of Zhejiang University of Technology. [Link]

-

Kinne, M., Ullrich, R., & Hofrichter, M. (2008). Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase. ResearchGate. [Link]

-

Total Synthesis. (n.d.). SN2 Reaction Explanation & Mechanism. [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

-

BYJU'S. (n.d.). SN2 Reaction Mechanism. [Link]

-

Molina-Espeja, P., et al. (2014). Directed Evolution of Unspecific Peroxygenase from Agrocybe aegerita. Request PDF. [Link]

- Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

-

Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

-

Zhang, W., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society. [Link]

-

Poiger, T., Müller, M. D., Buser, H. R., & Buerge, I. J. (2015). Environmental Behavior of the Chiral Herbicide Haloxyfop. 1. Rapid and Preferential Interconversion of the Enantiomers in Soil. Journal of agricultural and food chemistry. [Link]

-

SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

-

RajanBabu, T. V. (2008). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. National Institutes of Health. [Link]

-

Peter, S., et al. (2011). Preparation of human drug metabolites using fungal peroxygenases. Forest Products Laboratory. [Link]

-

Li, Y., et al. (2024). Enhancing the expression of the unspecific peroxygenase in Komagataella phaffii through a combination strategy. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Application of Jacobsen's asymmetric epoxidation to the synthesis of drug candidates. [Link]

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

-

Kinne, M., et al. (2009). Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2. BORIS Portal. [Link]

-

González-Benjumea, A., et al. (2022). Structural Characterization of Two Short Unspecific Peroxygenases: Two Different Dimeric Arrangements. CIB (CSIC). [Link]

-

ChemRxiv. (2025, March). Archive March 2025. [Link]

-

Yu, J. Q. (2014, September 12). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock [Video]. YouTube. [Link]

-

Inorganic Chemistry and Catalysis. (n.d.). Publications 2010 - 2020. [Link]

-

Synthetic Chemistry Research Interest Group. (n.d.). Recent Publications. [Link]

-

University of Cambridge. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. [Link]

-

Poiger, T., et al. (2015). Environmental Behavior of the Chiral Herbicide Haloxyfop. 1. Rapid and Preferential Interconversion of the Enantiomers in Soil. PubMed. [Link]

Sources

- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. total-synthesis.com [total-synthesis.com]

- 4. SN2 Reaction Mechanism [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. Enhancing the expression of the unspecific peroxygenase in Komagataella phaffii through a combination strategy - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Active Site: A Technical Guide to Molecular Docking of Haloxyfop-etotyl with the ACCase Enzyme

This guide provides a comprehensive, in-depth walkthrough of the molecular docking process to investigate the interaction between the herbicide Haloxyfop-etotyl and its target, the Acetyl-CoA Carboxylase (ACCase) enzyme. Tailored for researchers, scientists, and professionals in drug and herbicide development, this document moves beyond a simple protocol, offering insights into the rationale behind each step to ensure scientific rigor and reproducible results.

Introduction: The Critical Role of ACCase in Herbicide Action

Acetyl-CoA Carboxylase (ACCase) is a biotin-dependent enzyme that plays a pivotal role in fatty acid biosynthesis.[1] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for the synthesis of fatty acids.[1] These fatty acids are essential components of cell membranes and are involved in various metabolic processes. In many grass species, the homomeric form of ACCase, located in the plastids, is the target for several classes of herbicides, including the aryloxyphenoxypropionates (FOPs), to which Haloxyfop belongs.[2]

Haloxyfop-etotyl is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[3][4] It is a pro-herbicide that is rapidly absorbed by the foliage and translocated to the meristematic tissues, where it is hydrolyzed to the active acid form, Haloxyfop.[3] This active form then inhibits the ACCase enzyme, leading to a cessation of fatty acid production, loss of cell membrane integrity, and ultimately, plant death.[2] Understanding the precise molecular interactions between Haloxyfop and the ACCase active site is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein) to form a stable complex.[5] This structure-based approach allows us to visualize and analyze the binding mode, identify key interacting residues, and estimate the binding affinity.[6][7] In this guide, we will utilize industry-standard software to perform a docking study of Haloxyfop with the ACCase enzyme, providing a robust framework for similar in-silico investigations.

The Strategic Workflow: A Visual Overview

The molecular docking workflow is a multi-step process that requires careful preparation of both the protein and the ligand to ensure the accuracy and reliability of the results. The following diagram illustrates the logical flow of the entire procedure, from data acquisition to the final analysis.

Caption: Key molecular interactions analyzed in a docking study.

Ensuring Scientific Integrity: Docking Validation

A critical step in any molecular docking study is to validate the docking protocol. This ensures that the chosen parameters and methods can accurately reproduce a known binding pose.

Protocol for Validation:

-

Re-docking the Co-crystallized Ligand: The most common method for validation is to re-dock the co-crystallized ligand (in this case, Haloxyfop from the 1UYT structure) back into its binding site. [8]2. RMSD Calculation: The accuracy of the re-docking is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal structure pose. [8][9]An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable. [8][9] Table 1: Docking Results Summary

| Metric | Value | Interpretation |

| Binding Affinity (Top Pose) | -8.5 kcal/mol | Strong predicted binding affinity. |

| Validation RMSD | 1.2 Å | Excellent agreement with the crystal structure, validating the docking protocol. |

| Key Interacting Residues | Tyr-1738, Phe-1956', Trp-1924', Ile-1735, Ala-1627 | A mix of aromatic stacking, hydrophobic interactions, and hydrogen bonding. |

Note: The values presented in this table are illustrative and would be replaced with actual results from the docking simulation.

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound workflow for conducting a molecular docking study of Haloxyfop-etotyl with the ACCase enzyme. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of herbicide action. The understanding of key interactions can inform the design of novel ACCase inhibitors with improved potency and selectivity, and can also help in predicting and mitigating the effects of resistance-conferring mutations in the ACCase enzyme. Future studies could expand on this work by employing molecular dynamics simulations to explore the flexibility of the binding site and to obtain a more dynamic picture of the protein-ligand interaction.

References

-

AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

-

Displaying Biochemical Properties - PyMOL Wiki. (2014, August 21). PyMOL Wiki. Retrieved from [Link]

-

Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. Retrieved from [Link]

-

ACCase Inhibitors | Herbicide Symptoms. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

-

User Guide - HbindViz. (n.d.). GitHub. Retrieved from [Link]

-

PyMOL: Determination of hydrogen bonding interactions. (n.d.). Retrieved from [Link]

-

Visualizing protein-protein docking using PyMOL. (2021, October 12). The Bioinformatics Manual. Retrieved from [Link]

-

Structural Analysis at Home -Hydrogen bond-. (n.d.). Retrieved from [Link]

-

How do I perform energy minimization of ligands before docking? (2015, May 5). ResearchGate. Retrieved from [Link]

- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure and Dynamics, 39(13), 4735-4749.

-

Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved from [Link]

-

How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

-

Generating grid box for Docking using Vina. (2024, May 9). YouTube. Retrieved from [Link]

-

1UYT: Acetyl-CoA carboxylase carboxyltransferase domain. (n.d.). RCSB PDB. Retrieved from [Link]

-

How to generate Autodock Grid Box? (2021, November 9). ResearchGate. Retrieved from [Link]

-

Energy Minimization of Structures in Molecular Docking. (n.d.). BioSolveIT. Retrieved from [Link]

-

Why is it necessary to add hydrogen and delete water before protein-ligand docking? (2019, March 27). ResearchGate. Retrieved from [Link]

-

Haloxyfop-etotyl (Ref: DOWCO 453EE). (2025, October 30). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

How to Create a Protein PDBQT File for Docking. (n.d.). Retrieved from [Link]

-

RMSD value of molecular docking validation method.and binding energy of... (n.d.). ResearchGate. Retrieved from [Link]

-

How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]

-

Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]

-

What is the reason of removal of water molecules before docking? (2015, November 2). ResearchGate. Retrieved from [Link]

-

AutoDock Tutorial. (n.d.). Retrieved from [Link]

-

Tutorial - Protein-ligand docking with MOE. (2020, July 16). School of Chemical Sciences, University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Criteria to select PDB structure. (2025, March 26). YouTube. Retrieved from [Link]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

-

Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. Retrieved from [Link]

- Validation Studies of the Site-Directed Docking Program LibDock. (2005).

- Modeling, molecular docking, probing catalytic binding mode of acetyl-CoA malate synthase G in Brucella melitensis 16M. (2016). Journal of Molecular Modeling, 22(8), 195.

-

Energy minimization using openbabel. (2022, July 4). YouTube. Retrieved from [Link]

-

AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

- Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. (2022). Journal of Universitas Airlangga, 1(1), 1-10.

Sources

- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 2. Displaying Biochemical Properties - PyMOL Wiki [pymolwiki.org]

- 3. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]

- 4. Haloxyfop-etotyl (Ref: DOWCO 453EE) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 9. pubs.acs.org [pubs.acs.org]

A-Z Guide to In-Planta Bioactivation: Hydrolysis of Haloxyfop-etotyl to Haloxyfop Acid

Abstract

Haloxyfop-etotyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") class, valued for its selective control of grass weeds in broadleaf crops.[1] Its efficacy is not inherent but is contingent upon a critical bioactivation step within the target plant: the hydrolysis of the parent ester, haloxyfop-etotyl, into its herbicidally active acid form, haloxyfop. This technical guide provides a comprehensive overview of this pivotal conversion process. We will explore the enzymatic machinery driving the hydrolysis, delve into the factors that influence its rate, and provide detailed, field-proven protocols for the extraction and quantification of both the pro-herbicide and its active metabolite from plant tissues. This document is intended for researchers in weed science, herbicide development, and plant biochemistry, offering both foundational knowledge and practical methodologies for studying this critical metabolic pathway.

Introduction: The Pro-Herbicide to Herbicide Transition

Haloxyfop-etotyl is applied as a pro-herbicide, a common strategy in agrochemical design to enhance uptake and translocation within the plant. Esters are generally more lipophilic than their corresponding acids, facilitating penetration through the waxy cuticle of plant leaves. Once absorbed, the etotyl ester must be cleaved to unmask the active herbicidal molecule, haloxyfop acid.[2]

This active acid is the entity that targets and inhibits the enzyme Acetyl-CoA carboxylase (ACCase) in monocotyledonous plants.[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[5] By inhibiting ACCase, haloxyfop acid halts the production of new lipids, leading to the breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of the grass weed.[3] Dicotyledonous (broadleaf) crops are generally tolerant because they possess a form of ACCase in their chloroplasts that is insensitive to this class of herbicides.[3] The efficiency of the initial hydrolysis step is therefore a primary determinant of the herbicide's overall performance.

The Biochemical Conversion: An Enzymatic Hydrolysis Pathway

The conversion of haloxyfop-etotyl to haloxyfop acid is a hydrolytic reaction catalyzed by esterase enzymes within the plant cells. These enzymes utilize water to cleave the ester bond, releasing the free haloxyfop acid and a 2-ethoxyethanol moiety.

Key Reaction:

Haloxyfop-etotyl + H₂O ---(Esterase)--> Haloxyfop Acid + 2-Ethoxyethanol

Plant metabolism studies confirm that upon application, esters of haloxyfop are rapidly broken down to release the free acid, which is then readily translocated throughout the plant.[6] This rapid hydrolysis is crucial, as the applied ester itself has negligible herbicidal activity.[7]

Caption: Workflow of Haloxyfop-etotyl bioactivation in a target plant.

Key Enzymatic Players: The Alpha/Beta Hydrolase Superfamily

The hydrolysis of haloxyfop-etotyl is carried out by non-specific esterases belonging to the alpha/beta hydrolase (ABH) superfamily.[8] These enzymes are ubiquitous in plants and play diverse roles in primary and secondary metabolism.[8] Their "promiscuous" activity allows them to act on xenobiotic compounds, including herbicides.

While specific esterases responsible for haloxyfop-etotyl hydrolysis have not been exhaustively characterized in all weed species, the rapid conversion observed across numerous studies points to a highly efficient and broadly conserved enzymatic system. The rate of this metabolism is a key factor in herbicide selectivity and can also be a mechanism for evolved herbicide resistance, where enhanced metabolism leads to rapid detoxification before the herbicide can reach its target site.[9][10]

Factors Influencing the Rate of Hydrolysis

The speed and efficiency of the conversion from haloxyfop-etotyl to its active acid form are not constant. They are influenced by a combination of biological and environmental factors.

Biological Factors:

-

Plant Species: Different plant species possess varying levels and isoforms of esterase enzymes. This can lead to significant differences in the rate of hydrolysis and, consequently, susceptibility to the herbicide.

-

Plant Age and Developmental Stage: Younger, actively growing plants generally exhibit higher metabolic rates, which can lead to faster bioactivation of the herbicide.[11]

-

Tissue Type: Esterase activity can vary between different plant tissues (e.g., leaves, stems, roots). Since haloxyfop-etotyl is a foliar-applied herbicide, the enzymatic activity within the leaf tissue is of primary importance.

Environmental (Abiotic) Factors:

-

Temperature: Enzyme kinetics are highly dependent on temperature. Optimal temperatures for plant growth typically correlate with higher rates of enzymatic activity and thus faster hydrolysis.[12] Conversely, cold conditions can slow metabolism, potentially reducing herbicide efficacy or, in some crops, increasing the risk of injury if detoxification pathways are also slowed.[11][12]

-

Moisture and Humidity: Plants that are not under drought stress are more metabolically active. Good moisture availability and high humidity facilitate herbicide absorption and translocation, allowing the hydrolysis process to proceed efficiently.[11][12]

-

Light: As a driver of photosynthesis and overall plant metabolism, light intensity and duration can influence the energy status of the plant and its capacity to metabolize herbicides.

Experimental Protocols for Quantification

To study the hydrolysis of haloxyfop-etotyl in planta, researchers must be able to accurately extract and quantify both the parent ester and the resulting acid from plant tissues. The following section outlines a robust workflow for this purpose.

Workflow for Metabolite Quantification

Sources

- 1. 4farmers.com.au [4farmers.com.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. pomais.com [pomais.com]

- 5. Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 11. extension.soils.wisc.edu [extension.soils.wisc.edu]

- 12. library.dpird.wa.gov.au [library.dpird.wa.gov.au]

Haloxyfop-etotyl in Grassy Weeds: A Pharmacokinetic Journey from Leaf to Locus

An In-depth Technical Guide for Researchers and Scientists

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the absorption, translocation, and metabolism of Haloxyfop-etotyl, a pivotal herbicide in the control of grassy weeds. Designed for researchers and drug development professionals, this document delves into the molecular journey of the compound from its application on the leaf surface to its ultimate metabolic fate within the plant, explaining the causality behind the herbicidal action and the experimental methodologies used to elucidate these processes.

Introduction: The Role and Action of Haloxyfop-etotyl

Haloxyfop-etotyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1][2][3] It is highly effective for controlling annual and perennial grass weeds in a wide variety of broadleaf crops, including soybeans, cotton, and canola.[1] The efficacy and selectivity of Haloxyfop-etotyl hinge on its specific mode of action: the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][4][5][6] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for building cell membranes and other vital lipids. By blocking ACCase, Haloxyfop-etotyl halts the production of new plant cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[4][7]

This guide will explore the three critical phases that determine the herbicide's effectiveness:

-

Absorption: The initial uptake of the compound into the plant tissue.

-

Translocation: The systemic movement of the active molecule to its site of action.

-

Metabolism: The biochemical transformation of the compound within the plant, which dictates its efficacy and detoxification.

Section 1: The Molecular Basis of Activity and Selectivity

Haloxyfop-etotyl is applied as an ester, a chemical form that enhances its ability to penetrate the waxy cuticle of plant leaves. Once inside the plant, it is not the ester itself that is herbicidally active. Instead, it functions as a prodrug.[8] Plant enzymes rapidly hydrolyze the Haloxyfop-etotyl ester into its corresponding acid, haloxyfop , which is the biologically active molecule that inhibits the ACCase enzyme.[8]

The herbicidal activity is stereospecific; only the R-isomer of haloxyfop is active against the ACCase enzyme.[2][5] Modern formulations, often designated as haloxyfop-P, contain only this active R-isomer.[8][9]

The basis for its selectivity between grasses (monocots) and broadleaf crops (dicots) lies in the structure of the ACCase enzyme itself. Grasses possess a eukaryotic form of ACCase in both their cytoplasm and chloroplasts, which is susceptible to inhibition by haloxyfop.[7] In contrast, dicots have a resistant, prokaryotic form of the enzyme in their chloroplasts, rendering them largely unaffected by the herbicide at standard application rates.[7]

Diagram: Chemical Structure of Haloxyfop-etotyl

Caption: Chemical structure of Haloxyfop-etotyl.[10]

Section 2: Absorption - Breaching the Plant's Defenses

The primary pathway for Haloxyfop-etotyl to enter a grassy weed is through foliar absorption.[4][5][11] The lipophilic nature of the etotyl ester facilitates its diffusion across the waxy outer cuticle of the leaves.

Several factors critically influence the rate and extent of absorption:

-

Herbicide Formulation: Commercial formulations include adjuvants, such as spraying oils or surfactants. These additives are essential as they disrupt the waxy leaf surface, increasing the spreading of droplets and enhancing the penetration of the active ingredient.[3]

-

Environmental Conditions: Higher humidity and moderate temperatures generally favor absorption by keeping the leaf cuticle hydrated and permeable.[12]

-

Plant Characteristics: The age of the plant, the thickness of its cuticle, and the density of leaf hairs can all affect herbicide uptake. Younger weeds with less developed cuticles are typically more susceptible.

Experimental Protocol: Quantifying Foliar Absorption via ¹⁴C-Radiolabeling

This protocol provides a robust method for determining the percentage of applied herbicide that is absorbed by the plant. The use of a ¹⁴C-labeled herbicide allows for precise quantification.[13]

Objective: To measure the rate of foliar absorption of ¹⁴C-Haloxyfop-etotyl in a target weed species over time.

Materials:

-

¹⁴C-labeled Haloxyfop-etotyl of known specific activity.

-

Commercial formulation of Haloxyfop-etotyl (unlabeled).

-

Target weed species (e.g., Avena fatua or Echinochloa crus-galli) at the 3-4 leaf stage.

-

Microsyringe (e.g., Hamilton syringe).

-

Scintillation vials and liquid scintillation cocktail.

-

Liquid Scintillation Counter (LSC).

-

Wash solution (e.g., 10% methanol with 0.1% Tween 20).

Methodology:

-

Plant Preparation: Grow weeds in a controlled environment to a uniform size (e.g., 3-4 leaf stage).

-

Dosing Solution Preparation: Prepare a treatment solution by mixing ¹⁴C-Haloxyfop-etotyl with the unlabeled commercial formulation to mimic a field application rate. The final solution should have a known radioactivity per volume (e.g., Bq/µL).

-

Application: Using a microsyringe, apply a series of small droplets (e.g., 10 x 1 µL droplets) of the dosing solution to the adaxial surface of a specific leaf (e.g., the second true leaf).

-

Incubation: Place the treated plants back into the controlled environment for designated time intervals (e.g., 6, 24, 48, 72 hours).

-

Harvesting and Washing: At each time point, excise the treated leaf. To remove any unabsorbed herbicide from the surface, wash the leaf by swirling it in a vial containing the wash solution for 60 seconds.

-

Quantification:

-

Analyze a sample of the wash solution via LSC to quantify the unabsorbed ¹⁴C-herbicide.

-

The plant itself is processed to determine the absorbed amount (see translocation protocol).

-

-

Calculation:

-

Total Applied Radioactivity = Radioactivity determined from applying an identical droplet directly into a scintillation vial.

-

Unabsorbed Radioactivity = Radioactivity measured in the leaf wash.

-

Absorbed (%) = [ (Total Applied - Unabsorbed) / Total Applied ] * 100.

-

Data Summary: Foliar Absorption Rates

The following table summarizes typical absorption data for aryloxyphenoxypropionate herbicides in grassy weeds, demonstrating the rapid uptake.

| Weed Species | Time After Treatment (Hours) | Absorption (% of Applied) |

| Echinochloa spp. | 24 | ~73%[4] |

| Avena fatua (Wild Oat) | 48 | 80-90% |

| Setaria viridis (Green Foxtail) | 48 | 75-85% |

| Sorghum halepense (Johnsongrass) | 72 | >90% |

| Data are representative values compiled from typical herbicide studies. |

Section 3: Translocation - Systemic Movement to the Site of Action

Following absorption and rapid hydrolysis to the active haloxyfop acid, the herbicide is transported from the treated leaf to other parts of the plant.[8] As a systemic herbicide, it moves primarily within the phloem , the plant's vascular tissue responsible for transporting sugars and other organic molecules. This transport is directed towards areas of high metabolic activity and growth, known as "sinks." For grassy weeds, the most critical sinks are the meristematic tissues—the growing points in the roots and shoots.[1]

Concentration of the herbicide in these meristems is what ultimately kills the plant by halting all new growth. The effectiveness of translocation explains why symptoms, such as the decay of the growing point, are observed days after application.

Experimental Protocol: Analyzing Herbicide Translocation

This protocol quantifies the distribution of the absorbed herbicide throughout the plant, identifying where the active compound accumulates.

Objective: To determine the distribution pattern of ¹⁴C-haloxyfop within a grassy weed after foliar application.

Materials:

-

Plants treated with ¹⁴C-Haloxyfop-etotyl (from the absorption study).

-

Biological Sample Oxidizer.

-

Liquid Scintillation Counter (LSC).

-

Phosphor imager or X-ray film for autoradiography.

Methodology:

-

Plant Sectioning: After the designated absorption period (e.g., 72 hours), harvest the entire plant. Section the plant into the following parts:

-

Treated leaf (after washing).

-

Shoots and leaves above the treated leaf.

-

Shoots and leaves below the treated leaf.

-

Crown (base of the plant).

-

Roots (washed free of soil).

-

-

Sample Combustion: Dry and weigh each plant section. Combust each section using a biological sample oxidizer, which converts the ¹⁴C in the plant tissue to ¹⁴CO₂. The ¹⁴CO₂ is trapped in a specialized scintillation cocktail.

-

Quantification: Measure the radioactivity in each trapped sample using an LSC. The amount of radioactivity is directly proportional to the amount of herbicide in that plant part.

-

Data Analysis: Express the radioactivity in each part as a percentage of the total absorbed radioactivity.

-

Total Absorbed Radioactivity = Sum of radioactivity in all plant sections.

-

Translocation to Part X (%) = (Radioactivity in Part X / Total Absorbed Radioactivity) * 100.

-

-

Visualization (Autoradiography): For a visual representation, press a whole, treated plant against a phosphor screen or X-ray film. The emitted radiation from the ¹⁴C will create an image showing the precise location of the herbicide.

Diagram: Experimental Workflow for Absorption & Translocation Studies

Caption: Workflow for quantifying herbicide absorption and translocation.

Section 4: Metabolism - The Detoxification Pathway

Once inside the plant, Haloxyfop-etotyl undergoes a series of metabolic transformations. The rate and nature of these transformations are key determinants of herbicide selectivity and can be a mechanism for resistance.

The metabolic pathway consists of two primary phases:

-

Phase I: Activation (Hydrolysis): As previously mentioned, this is the crucial first step. Esterase enzymes within the plant tissue rapidly cleave the etotyl ester group from the parent molecule, releasing the herbicidally active haloxyfop acid. This reaction is generally very fast in both susceptible and tolerant species. The rate of hydrolysis can vary slightly between different ester forms (e.g., methyl vs. etotyl).

-

Phase II: Detoxification (Conjugation): The active haloxyfop acid is then detoxified by conjugating it with endogenous molecules, such as sugars (forming glycosides) or amino acids.[8] These conjugation reactions render the herbicide non-toxic and increase its water solubility, which facilitates its sequestration into the plant vacuole or cell wall, effectively removing it from the cytoplasm where ACCase is located.

In susceptible grassy weeds, this detoxification process is typically slow, allowing the haloxyfop acid to accumulate in the meristems and exert its toxic effect. In tolerant broadleaf crops, metabolism and conjugation are often much more rapid, preventing the herbicide from reaching lethal concentrations at its target site.

Diagram: Metabolic Pathway of Haloxyfop-etotyl

Caption: Metabolic activation and detoxification of Haloxyfop-etotyl.

Experimental Protocol: Metabolite Profiling by HPLC

This protocol allows for the separation and quantification of the parent compound, its active acid form, and subsequent metabolites.

Objective: To identify and quantify the metabolites of ¹⁴C-Haloxyfop-etotyl in plant tissue extracts.

Materials:

-

Plant tissue harvested from ¹⁴C-herbicide treated plants.

-

Extraction solvent (e.g., acetonitrile:water or methanol:water).

-

Homogenizer.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.[14]

-

UV detector and a radiochemical flow-through detector (or fraction collector for subsequent LSC).

-

Analytical standards for Haloxyfop-etotyl and haloxyfop acid.

Methodology:

-

Extraction: Freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in the extraction solvent.

-

Clarification: Centrifuge the homogenate to pellet solid debris. Collect the supernatant, which contains the herbicide and its metabolites.

-

Concentration: Evaporate the solvent from the supernatant under a stream of nitrogen and redissolve the residue in a small, known volume of mobile phase for injection.

-

HPLC Analysis:

-

Inject the concentrated extract into the HPLC system.

-

Use a gradient elution method, typically with a mobile phase consisting of acidified water and acetonitrile, to separate the compounds based on polarity.[14][15]

-

The parent ester (Haloxyfop-etotyl) will be the least polar and elute last. The haloxyfop acid will be more polar, and the conjugated metabolites will be the most polar, eluting earliest.

-

-

Detection and Quantification:

-

Identify the compounds by comparing their retention times to those of the analytical standards.

-

Quantify the amount of each ¹⁴C-labeled compound using the radiochemical detector. The area under each peak corresponds to the amount of that metabolite present.

-

Section 5: Implications for Herbicide Resistance

An understanding of these pharmacokinetic processes is fundamental to managing herbicide resistance. Weeds can evolve resistance to Haloxyfop-etotyl through two primary types of mechanisms:

-

Target-Site Resistance (TSR): This involves a mutation in the ACCase gene, altering the herbicide's binding site on the enzyme.[16] The herbicide can no longer effectively inhibit the enzyme, rendering the plant resistant.

-

Non-Target-Site Resistance (NTSR): This is a more complex form of resistance where the herbicide's action is thwarted before it reaches the target site.[17][18] NTSR mechanisms directly relate to the processes described in this guide and can include:

-

Reduced Absorption or Translocation: Some resistant biotypes show impaired uptake or movement of the herbicide, preventing a lethal dose from reaching the meristems.[12][13]

-

Enhanced Metabolism: The most common NTSR mechanism involves an increased rate of herbicide detoxification.[18][19] Resistant plants may overexpress enzymes like cytochrome P450s or glutathione transferases (GSTs), which rapidly metabolize the haloxyfop acid into non-toxic conjugates before it can cause significant damage.[19]

-

Conclusion

The efficacy of Haloxyfop-etotyl is a finely tuned process governed by its absorption, translocation, and metabolism within the target grassy weed. It begins with the efficient foliar uptake of the ester prodrug, followed by its critical bioactivation to the potent haloxyfop acid. This active form is then systematically transported via the phloem to the meristematic sinks, where it inhibits fatty acid synthesis and halts plant growth. The balance between this activation/translocation pathway and the plant's inherent ability to detoxify the acid through conjugation ultimately determines whether the weed will survive. A thorough understanding of these interconnected processes, supported by the robust experimental protocols outlined herein, is essential for optimizing herbicide performance, diagnosing control failures, and developing sustainable strategies to combat the evolution of herbicide resistance.

References

- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). International Journal of Biochemistry Research & Review.

- Haloxyfop-P-methyl Herbicide. (n.d.). POMAIS Agriculture.

- haloxyfop Chemical name: IUPAC: (RS)-2-[4-[(3-chloro-5-trifluoromethyl-2. (n.d.).

- 5.13 HALOXYFOP (194) AND HALOXYFOP-P RESIDUE AND ANALYTICAL ASPECTS. (n.d.).

- Haloxyfop (Ref: DOWCO 453). (n.d.). AERU, University of Hertfordshire.

- Application Notes and Protocols for the Analytical Determination of Haloxyfop-P-methyl. (n.d.). Benchchem.

- Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. (n.d.).

- Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. (n.d.).

- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)

- Acidic herbicide in focus: haloxyfop. (2024). Eurofins Germany.

- Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. (2016). PubMed.

- Haloxyfop-etotyl. (n.d.).

- How does Haloxyfop control young grassy weeds in fields of broadleaved crops? (2015). StackExchange.

- Absorption, translocation and metabolism studies of herbicides in weeds and crops. (2020).

- Environmental Behavior of the Chiral Herbicide Haloxyfop. 1. Rapid and Preferential Interconversion of the Enantiomers in Soil. (2015). PubMed.

- HALOXYFOP 520. (n.d.). 4Farmers.

- Analytical Methods for Cyhalofop-butyl and Its Metabolites in Soil and W

- Herbicide resistance in grass weeds: Epigenetic regulation m

- Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants. (n.d.).

- Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). (2021). Frontiers.

- Mechanisms of evolved herbicide resistance. (n.d.).

- Herbicide Absorption and Translocation in Plants using Radioisotopes. (2013). USDA ARS. JpsXLqUgS0BuQuz1QA==)

Sources

- 1. pomais.com [pomais.com]

- 2. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 3. 4farmers.com.au [4farmers.com.au]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. Haloxyfop (Ref: DOWCO 453) [sitem.herts.ac.uk]

- 6. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. fao.org [fao.org]

- 9. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haloxyfop-etotyl | C19H19ClF3NO5 | CID 91743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. suaire.sua.ac.tz [suaire.sua.ac.tz]

- 16. Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Herbicide resistance in grass weeds: Epigenetic regulation matters too [frontiersin.org]

- 18. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]

Environmental persistence and half-life of Haloxyfop-etotyl in different soil types

An In-Depth Technical Guide to the Environmental Persistence and Half-Life of Haloxyfop-etotyl in Soil

Abstract

Haloxyfop-etotyl is a post-emergence herbicide widely used for the control of grass weeds in broad-leaf crops. As an ethoxyethyl ester, it functions as a pro-herbicide, undergoing rapid transformation in the environment into its herbicidally active acid form, haloxyfop.[1][2] The environmental persistence of this compound is a critical parameter for assessing its ecological impact, potential for carryover to subsequent crops, and overall environmental safety. This guide provides a detailed examination of the degradation pathways, influencing factors, and half-life of Haloxyfop-etotyl and its primary metabolite, haloxyfop acid, in various soil matrices. It synthesizes data from numerous studies to offer a comprehensive overview for researchers and environmental scientists, complete with detailed experimental protocols for assessing soil metabolism.

Introduction to Haloxyfop Chemistry and Activity

Haloxyfop belongs to the aryloxyphenoxypropionate class of herbicides. It is a chiral compound, with the R-enantiomer (haloxyfop-P) possessing the primary herbicidal activity.[3][4][5] Commercial formulations often use esters of haloxyfop, such as Haloxyfop-etotyl or Haloxyfop-methyl, to enhance uptake by plants.[6][7] Once applied, these esters are not herbicidally active themselves but are rapidly hydrolyzed in both plants and soil to the active haloxyfop acid.[1][5][6] Therefore, evaluating the environmental fate of Haloxyfop-etotyl necessitates a focus on the persistence of the resulting haloxyfop acid, which becomes the major residue shortly after application.[5][7]

Degradation and Metabolic Pathways in Soil

The dissipation of Haloxyfop-etotyl from soil is a multi-step process dominated by biological activity. The transformation is not only a matter of degradation but also involves a unique stereochemical inversion.

Initial Transformation: Rapid Ester Hydrolysis